molecular formula C20H25N3O2 B4008777 N-(4-isopropylphenyl)-1-(1-oxidoisonicotinoyl)-3-piperidinamine

N-(4-isopropylphenyl)-1-(1-oxidoisonicotinoyl)-3-piperidinamine

Cat. No. B4008777
M. Wt: 339.4 g/mol
InChI Key: WCQSGDXJIFJRAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(4-isopropylphenyl)-1-(1-oxidoisonicotinoyl)-3-piperidinamine" often involves complex reactions, such as the diphenylprolinol silyl ether mediated Michael reaction, followed by domino aza-Henry reaction/hemiaminalization reaction and a Lewis acid-mediated allylation or cyanation reaction. This process achieves high diastereo- and enantioselectivity, introducing various substituents to the piperidine ring and controlling its stereocenters (Urushima et al., 2010).

Molecular Structure Analysis

Molecular and crystal structure analyses reveal that compounds with a piperidine backbone often crystallize in specific configurations, with the piperidine ring adopting a chair conformation. The geometry around specific atoms is typically distorted from regular tetrahedron, indicating the complex spatial arrangement of atoms within the molecule (Karthik et al., 2021).

Chemical Reactions and Properties

Compounds like "N-(4-isopropylphenyl)-1-(1-oxidoisonicotinoyl)-3-piperidinamine" participate in various chemical reactions, including condensation reactions with benzhydryl chlorides followed by N-sulfonation, yielding derivatives with significant antimicrobial activities. This demonstrates the compound's reactivity and potential for further chemical modifications (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties, such as crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, X-ray diffraction studies show that the piperidine ring tends to adopt a chair conformation, highlighting the stability of this configuration in solid-state structures (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and participation in synthesis reactions, are essential for exploring the compound's applications. The ability to undergo condensation reactions and N-sulfonation suggests versatility in chemical modifications and potential for developing new derivatives with desired biological activities (Vinaya et al., 2009).

properties

IUPAC Name

(1-oxidopyridin-1-ium-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15(2)16-5-7-18(8-6-16)21-19-4-3-11-22(14-19)20(24)17-9-12-23(25)13-10-17/h5-10,12-13,15,19,21H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQSGDXJIFJRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=[N+](C=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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